molecular formula C13H8BrClN2O2S B1391842 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- CAS No. 876343-81-6

1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-

Cat. No. B1391842
CAS RN: 876343-81-6
M. Wt: 371.64 g/mol
InChI Key: XNWFHHBKLYJQMS-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- is a derivative of 1H-Pyrrolo[2,3-b]pyridine . This compound is part of a class of compounds known as 7-azaindoles, which are known to exhibit a wide range of biological activities .


Synthesis Analysis

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a similar compound, was synthesized using a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine has been determined using various techniques such as InChI and X-ray diffraction . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- are not mentioned in the search results, it’s known that 7-azaindoles can be modified at the C3 and C5 positions via Negishi reaction, Suzuki cross-coupling reaction, Buchwald-Hartwig coupling, and Suzuki-Miyura coupling .


Physical And Chemical Properties Analysis

The molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 . More physical and chemical properties of similar compounds have been studied using techniques like density functional theory (DFT), molecular electrostatic potential, and frontier molecular orbital .

Scientific Research Applications

Medicine: Fibroblast Growth Factor Receptor Inhibitors

This compound serves as a precursor for derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in various types of cancers. Derivatives of this compound have shown to inhibit FGFR1, FGFR2, and FGFR3 with high potency, making them promising candidates for cancer therapy .

Chemical Synthesis: Building Block for Heterocyclic Compounds

This compound is a versatile building block for the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of various functional groups, expanding the diversity of accessible molecules .

Biomedical Research: Protein Kinase Inhibitors

As a synthetic intermediate of azaindole-based protein kinase inhibitors, this compound contributes to the development of new treatments for diseases where protein kinases are key regulators. This includes certain types of cancer and inflammatory diseases .

Drug Discovery: Lead Compound Optimization

In drug discovery, this compound’s derivatives are used as lead compounds. Their low molecular weight and structural flexibility aid in optimizing pharmacokinetic and pharmacodynamic properties, which is crucial for creating effective and safe medications .

Synthetic Chemistry: Advanced Organic Synthesis

In synthetic chemistry, this compound is used in advanced organic synthesis techniques to create complex molecules. Its presence in the structure-based drug design of novel potent and selective inhibitors highlights its importance in medicinal chemistry .

Mechanism of Action

1H-Pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . They inhibit the abnormal activation of the FGFR signaling pathway, which plays an essential role in various types of tumors .

Future Directions

The research on 1H-Pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on developing these compounds as potent inhibitors of FGFR, which could be beneficial for cancer therapy . These compounds, due to their potent activities and low molecular weight, are appealing lead compounds for subsequent optimization .

properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-4-chloropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWFHHBKLYJQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-

Synthesis routes and methods

Procedure details

5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (0.50 g, 2.160 mmol) was placed in DMF (5 mL) at 0° C. NaH (0.10 g, 2.59 mmol) was then added, and the reaction was stirred for 20 minutes. Benzenesulfonyl chloride (0.304 mL, 2.38 mmol) was then added, and the reaction was stirred for 30 minutes at 0° C. Water (50 mL) was then added. The precipitate was filtered, washed with water, washed with ether, and dried to give 5-bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.8 g, 99.6% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.304 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-
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1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-
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1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-
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1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-
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1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-
Reactant of Route 6
1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-

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